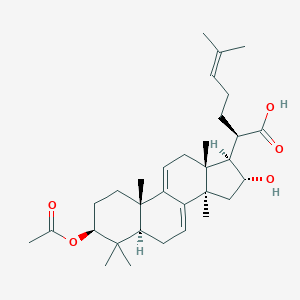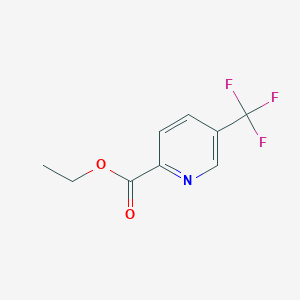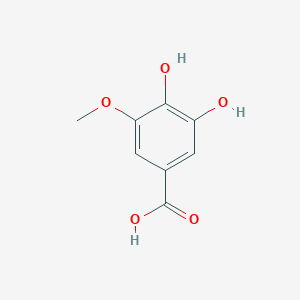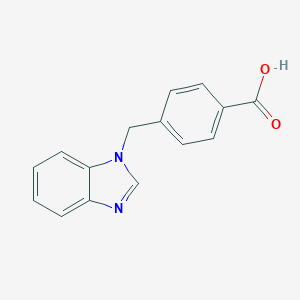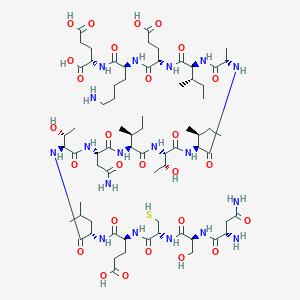
Fsh-beta-(1-15)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fsh-beta-(1-15) is a peptide hormone that plays a crucial role in the reproductive system. It is a fragment of follicle-stimulating hormone (FSH) that is responsible for regulating the growth and maturation of ovarian follicles in females and spermatogenesis in males. Fsh-beta-(1-15) is synthesized by the pituitary gland and is released into the bloodstream, where it acts on the gonads to stimulate the production of sex hormones. In recent years, Fsh-beta-(1-15) has gained significant attention in scientific research due to its potential applications in the fields of fertility treatment and cancer therapy.
作用機序
Fsh-beta-(1-15) acts on the gonads by binding to specific receptors on the surface of the cells. This binding triggers a cascade of intracellular signaling events that ultimately lead to the production of sex hormones, such as estrogen and testosterone. Fsh-beta-(1-15) also plays a role in the regulation of the menstrual cycle and the development of secondary sexual characteristics.
Biochemical and Physiological Effects:
Fsh-beta-(1-15) has several biochemical and physiological effects on the body. In females, it stimulates the growth and maturation of ovarian follicles, which can lead to ovulation. In males, it stimulates the production of sperm and the development of secondary sexual characteristics. Fsh-beta-(1-15) also plays a role in the production of sex hormones, such as estrogen and testosterone, which are essential for reproductive function.
実験室実験の利点と制限
The use of Fsh-beta-(1-15) in scientific research has several advantages and limitations. One advantage is that it is a highly pure and biologically active peptide that can be easily synthesized using recombinant DNA technology. Additionally, Fsh-beta-(1-15) has a well-defined mechanism of action, which makes it an ideal tool for studying the reproductive system. However, one limitation is that Fsh-beta-(1-15) is expensive to produce and can be difficult to obtain in large quantities. Additionally, its effects on the body can be complex and difficult to study in vivo.
将来の方向性
There are several future directions for research on Fsh-beta-(1-15). One area of interest is the development of new fertility treatments that use Fsh-beta-(1-15) to improve the success rates of IVF procedures. Additionally, there is growing interest in the role of Fsh-beta-(1-15) in cancer therapy. Recent studies have shown that Fsh-beta-(1-15) can inhibit the growth of certain types of cancer cells, which could lead to the development of new cancer treatments. Finally, there is a need for further research on the biochemical and physiological effects of Fsh-beta-(1-15) on the body, particularly in relation to its role in the regulation of the menstrual cycle and the development of secondary sexual characteristics.
Conclusion:
In conclusion, Fsh-beta-(1-15) is a peptide hormone that plays a crucial role in the reproductive system. Its potential applications in the fields of fertility treatment and cancer therapy make it an area of significant interest in scientific research. The use of recombinant DNA technology to synthesize Fsh-beta-(1-15) has made it a highly pure and biologically active peptide that can be used as a tool for studying the reproductive system. Further research is needed to fully understand the biochemical and physiological effects of Fsh-beta-(1-15) on the body and to develop new treatments for infertility and cancer.
合成法
The synthesis of Fsh-beta-(1-15) is a complex process that involves the use of recombinant DNA technology. The gene that encodes for Fsh-beta-(1-15) is isolated from the pituitary gland and is inserted into a host cell, such as E. coli or yeast. The host cell then produces the Fsh-beta-(1-15) peptide, which is purified using various chromatography techniques. The final product is a highly pure and biologically active peptide that can be used for scientific research.
科学的研究の応用
Fsh-beta-(1-15) has several potential applications in scientific research. One of the most promising areas of research is in the field of fertility treatment. Fsh-beta-(1-15) has been shown to stimulate the growth and maturation of ovarian follicles, which can improve the success rates of in vitro fertilization (IVF) procedures. Additionally, Fsh-beta-(1-15) has been shown to enhance the production of sperm in males, which can be beneficial for couples struggling with infertility.
特性
CAS番号 |
135077-24-6 |
|---|---|
製品名 |
Fsh-beta-(1-15) |
分子式 |
C70H120N18O27S |
分子量 |
1677.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C70H120N18O27S/c1-12-31(6)51(65(109)75-34(9)56(100)84-52(32(7)13-2)66(110)78-40(19-22-49(96)97)59(103)76-38(17-15-16-24-71)58(102)79-41(70(114)115)20-23-50(98)99)86-69(113)55(36(11)91)88-67(111)53(33(8)14-3)85-62(106)43(27-47(74)93)81-68(112)54(35(10)90)87-61(105)42(25-30(4)5)80-60(104)39(18-21-48(94)95)77-64(108)45(29-116)83-63(107)44(28-89)82-57(101)37(72)26-46(73)92/h30-45,51-55,89-91,116H,12-29,71-72H2,1-11H3,(H2,73,92)(H2,74,93)(H,75,109)(H,76,103)(H,77,108)(H,78,110)(H,79,102)(H,80,104)(H,81,112)(H,82,101)(H,83,107)(H,84,100)(H,85,106)(H,86,113)(H,87,105)(H,88,111)(H,94,95)(H,96,97)(H,98,99)(H,114,115)/t31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-,53-,54-,55-/m0/s1 |
InChIキー |
ZBFBWZHAEGOWEQ-ADWKDTIBSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
その他のCAS番号 |
135077-24-6 |
配列 |
NSCELTNITIAIEKE |
同義語 |
follicle stimulating hormone beta subunit (1-15) follicle stimulating hormone, beta subunit (1-15) FSH-beta-(1-15) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



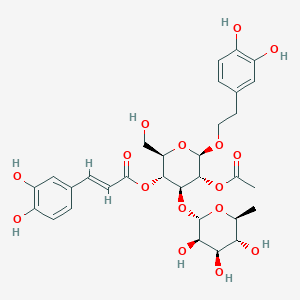
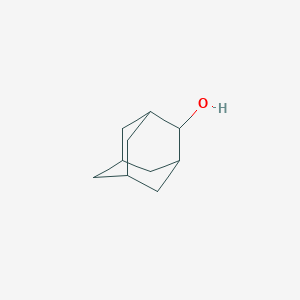
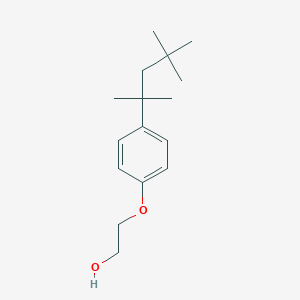
![1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9](/img/structure/B149836.png)
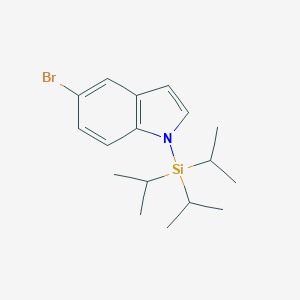
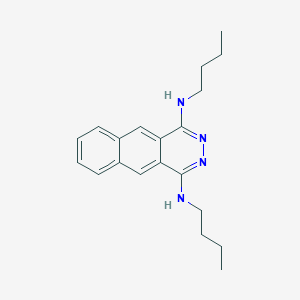
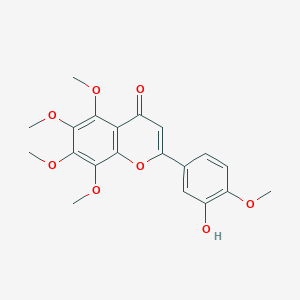
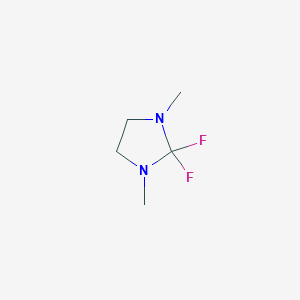
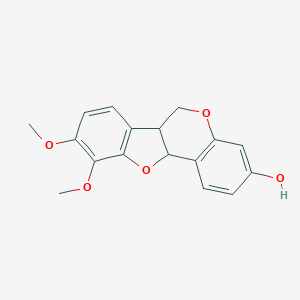
![2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid](/img/structure/B149854.png)
